

Spectroscopic Data of 2-Phenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-phenylacetonitrile**

Cat. No.: **B1602554**

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Introduction

2-Phenylacetonitrile, also known as benzyl cyanide, is a versatile organic compound with the chemical formula $C_6H_5CH_2CN$. It serves as a key intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. The structural elucidation and purity assessment of **2-phenylacetonitrile** are crucial for its application in these fields. This technical guide provides an in-depth overview of the spectroscopic data of **2-phenylacetonitrile**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a summary of quantitative data are presented to aid researchers, scientists, and drug development professionals in their work with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopy

Proton NMR (1H NMR) spectroscopy provides information about the different types of protons in a molecule and their chemical environment.

Table 1: 1H NMR Spectroscopic Data for **2-Phenylacetonitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35 - 7.25	Multiplet	5H	Aromatic protons (C ₆ H ₅)
3.71	Singlet	2H	Methylene protons (-CH ₂ -)[1]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon atoms in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for **2-Phenylacetonitrile**

Chemical Shift (δ) ppm	Assignment
~130 - 127	Aromatic carbons (C ₆ H ₅)
117.8	Nitrile carbon (-C≡N)[1]
~23	Methylene carbon (-CH ₂)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **2-Phenylacetonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
> 3000	Medium	Aromatic C-H stretch[1]
~2940	Medium	Aliphatic C-H stretch (-CH ₂ -)[1]
2251	Strong	Nitrile C≡N stretch[2]
1600 - 1450	Medium-Weak	Aromatic C=C stretch[1]
~1450	Medium	Methylene -CH ₂ - bend[1]

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of **2-phenylacetonitrile** is 117.15 g/mol .[3]

Table 4: Major Fragments in the Mass Spectrum of **2-Phenylacetonitrile**

m/z	Relative Intensity (%)	Possible Fragment
117	100.0	[C ₈ H ₇ N] ⁺ (Molecular Ion)
116	34.2	[C ₈ H ₆ N] ⁺
90	39.0	[C ₇ H ₆] ⁺
89	20.1	[C ₇ H ₅] ⁺
63	11.1	[C ₅ H ₃] ⁺
51	13.7	[C ₄ H ₃] ⁺
39	11.2	[C ₃ H ₃] ⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of **2-phenylacetonitrile** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
- Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

IR Spectroscopy

Sample Preparation (Thin Film Method):

- Place a few drops of liquid **2-phenylacetonitrile** between two clean, dry salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin liquid film.

Data Acquisition:

- Place the salt plates in the sample holder of the IR spectrometer.
- Acquire a background spectrum of the empty salt plates.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

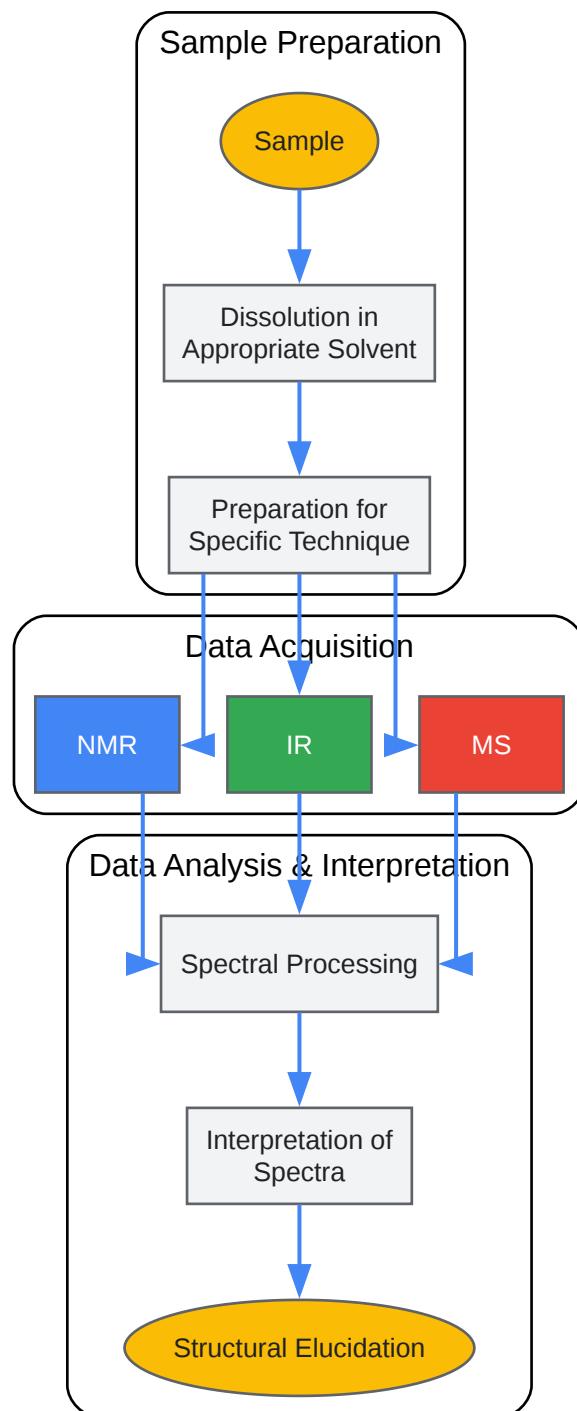
- Introduce a small amount of the **2-phenylacetonitrile** sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet for volatile samples.
- The sample is vaporized in the ion source.

Ionization and Analysis:

- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positive ions are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion, generating the mass spectrum.

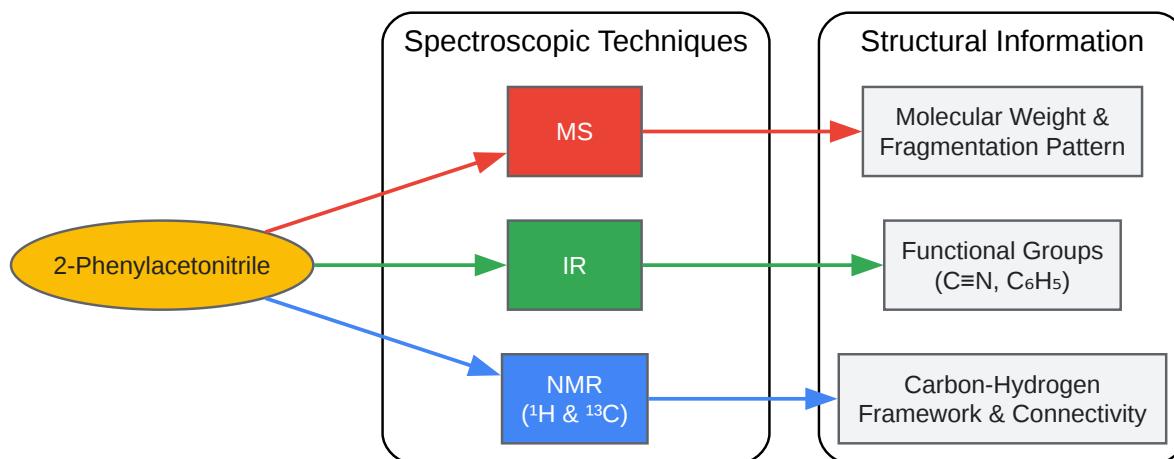
Visualizations

General Spectroscopic Analysis Workflow

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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Techniques and Structural Information for 2-Phenylacetonitrile

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